molecular formula C18H21BrO2 B1356405 Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- CAS No. 87477-67-6

Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-

Cat. No. B1356405
CAS RN: 87477-67-6
M. Wt: 349.3 g/mol
InChI Key: HJQNLFKDLLAPBA-UHFFFAOYSA-N
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Description

“Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-” is a chemical compound with the molecular formula C11H15BrO . It has a molecular weight of 243.140 .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-” consists of a benzene ring with a bromopentyl and a phenylmethoxy group attached to it . The structure can be viewed as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

Synthesis and Characterization in Molecular Antagonists

  • The compound has been utilized in the synthesis of benzamide derivatives with potential as non-peptide small molecular antagonists. These derivatives have been tested for biological activity, indicating their potential in therapeutic applications (Bi, 2015).

Applications in Molecular Electronics

  • Aryl bromides like this compound serve as useful building blocks for thiol end-capped molecular wires in molecular electronics. Efficient synthetic transformations have been demonstrated for the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting its utility in this field (Stuhr-Hansen et al., 2005).

Role in Synthesis of Phthalocyanines

  • This compound has been used in the synthesis of novel phthalocyanines. These compounds have been characterized and studied for their electrochemical and spectroelectrochemical properties, indicating potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).

Involvement in Polymer Synthesis

  • The compound plays a role in the synthesis of polymers, such as polyethers with pendant hydroxyl groups. This demonstrates its utility in creating materials with specific functional properties (Nishikubo et al., 1999).

Environmental Impact Studies

  • Studies have also looked into the environmental impact of related compounds, such as benzene, and their conversion into phenols and methoxyphenols in the atmosphere. This research is crucial for understanding the atmospheric chemistry and potential environmental hazards of such compounds (Pillar & Guzman, 2017).

Catalytic Activity in Organic Synthesis

  • Research has also explored its use in catalytic reactions, such as the Heck reaction, highlighting its potential as a catalyst in organic synthesis (Reus et al., 2012).

Safety and Hazards

Safety data sheets suggest that if inhaled, the person should be moved into fresh air . For more detailed safety information, it is recommended to consult a physician and show them the safety data sheet .

properties

IUPAC Name

1-(5-bromopentoxy)-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO2/c19-13-5-2-6-14-20-17-9-11-18(12-10-17)21-15-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQNLFKDLLAPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20529223
Record name 1-(Benzyloxy)-4-[(5-bromopentyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20529223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-

CAS RN

87477-67-6
Record name 1-(Benzyloxy)-4-[(5-bromopentyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20529223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

4-Benzyloxyphenol and 1,5-dibromopentane were reacted under conditions described in Example 15 for 5 days. The crude product isolated by a toluene extraction, was distilled to give 1-benzyloxy-4-(5-bromopentoxy)benzene as an oil (88.9% pure by gas chromatography).
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